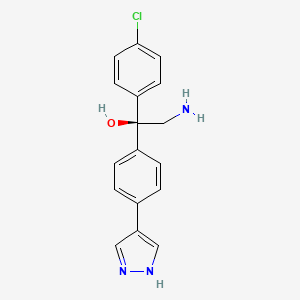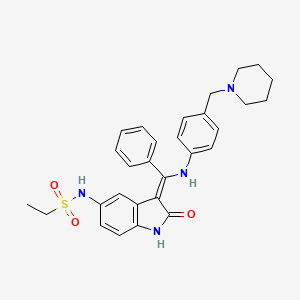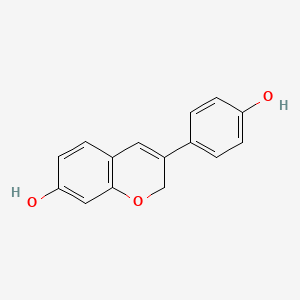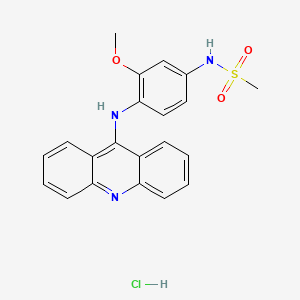
AT13148
描述
AT13148 是一种新型、口服生物利用度高的多 AGC 激酶抑制剂。它以其强大的药效学和抗肿瘤活性而闻名。 该化合物靶向多个 AGC 激酶,包括蛋白激酶 B (AKT)、蛋白激酶 A (PKA)、蛋白激酶 G (PKG) 和 Rho 相关蛋白激酶 (ROCK),使其成为一种有希望的癌症治疗候选药物 .
科学研究应用
AT13148 在科学研究中具有重要应用,特别是在癌症治疗中。 它在临床前模型中显示出有效的抗肿瘤活性,包括 HER2 阳性、PIK3CA 突变的乳腺癌、PTEN 缺陷的雄性生殖腺癌和 PTEN 缺陷的子宫肿瘤异种移植 . 该化合物还在研究其抑制实体瘤转移和增殖的潜力 .
作用机制
AT13148 通过抑制多种 AGC 激酶发挥作用,包括 AKT、PKA、ROCK 和 SGK。 该化合物阻断这些激酶底物的磷酸化,导致癌细胞凋亡 . 基因表达研究表明,this compound 主要影响凋亡基因,使其有别于选择性 AKT 抑制剂 .
准备方法
合成路线和反应条件: AT13148 的合成涉及高通量 X 射线晶体学和基于片段的先导化合物发现技术。 该化合物是一种 ATP 竞争性抑制剂,其制备包括使用手性高效液相色谱 (HPLC) 进行对映体分离 . 分离 this compound 对映体的最佳流动相是正己烷、异丙醇和二乙胺的混合物 .
工业生产方法: this compound 的工业生产方法没有被广泛记录。 该化合物的制备涉及标准有机合成技术,包括使用手性固定相来获得对映体纯度以及对多种激酶活性的高通量筛选 .
化学反应分析
反应类型: AT13148 经历各种化学反应,包括磷酸化抑制和凋亡诱导。 已知它可以抑制 AKT、p70S6 激酶、PKA、ROCK 和 SGK 底物的磷酸化 .
常用试剂和条件: This compound 合成和反应中常用的试剂包括正己烷、异丙醇和二乙胺,用于对映体分离 . 该化合物还在各种生化分析中进行测试,以确定其对激酶活性的抑制作用 .
主要形成产物: this compound 参与的反应形成的主要产物是靶向激酶的磷酸化和非磷酸化底物。 该化合物诱导具有临床相关遗传缺陷的癌细胞凋亡 .
相似化合物的比较
类似化合物: 与 AT13148 类似的化合物包括其他多 AGC 激酶抑制剂和选择性 AKT 抑制剂,如 CCT128930 . 这些化合物也靶向 AGC 激酶,但可能具有不同的选择性谱和作用机制。
独特性: This compound 的独特之处在于它能够同时抑制多种 AGC 激酶,这可能会提高抗肿瘤活性并最大限度地减少与靶向单一激酶相比的临床耐药性 . 这种多靶点方法将 this compound 与更具选择性的激酶抑制剂区分开来,使其成为一种有希望的癌症治疗候选药物。
属性
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056901-62-2 | |
| Record name | AT-13148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT-13148 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of AT13148?
A1: this compound is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]
Q2: How does this compound exert its anti-tumor effects?
A2: this compound inhibits the kinase activity of its targets, leading to downstream effects such as:
- Inhibition of cell proliferation and migration: By targeting ROCK kinases, this compound disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
- Induction of apoptosis: this compound promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
- Sensitization to chemotherapy: this compound may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []
Q3: Does this compound affect AKT phosphorylation?
A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with this compound. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []
Q5: What is the pharmacokinetic profile of this compound?
A5: Studies in mice indicate that this compound exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []
Q6: What pharmacodynamic markers have been investigated for this compound?
A6: Several pharmacodynamic markers have been assessed, including:
- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- Gene expression: Microarray studies revealed distinct effects of this compound compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]
Q7: What in vitro models have been used to assess this compound activity?
A7: this compound demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:
- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
- HER2 amplification: BT474 breast cancer []
- PIK3CA mutations: BT474 breast cancer []
- KRAS mutations [, , , ]
Q8: What in vivo models have been used to assess this compound activity?
A8: this compound has shown antitumor activity in various xenograft models:
- HER2-positive, PIK3CA-mutant BT474 breast cancer []
- PTEN-deficient PC3 human prostate cancer []
- PTEN-deficient MES-SA uterine tumor [, ]
- KPC mouse pancreatic cancer model []
- Human TKCC5 patient-derived pancreatic tumor cells []
Q9: What resistance mechanisms have been identified for this compound?
A9: In A2780 human ovarian cancer cells, acquired resistance to this compound was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []
Q10: Does this compound exhibit cross-resistance with other kinase inhibitors?
A10: this compound-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []
Q11: What are the known toxicities associated with this compound?
A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []
Q12: Are there any known biomarkers for predicting this compound efficacy?
A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with this compound sensitivity:
- PTEN mutations []
- KIT and PDGFRA amplifications, particularly with KDR co-amplification []
- VHL mutations in kidney cancer cell lines []
Q13: Have any biomarkers been identified for monitoring this compound treatment response?
A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during this compound treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)

